eIF4A3-IN-11

Description

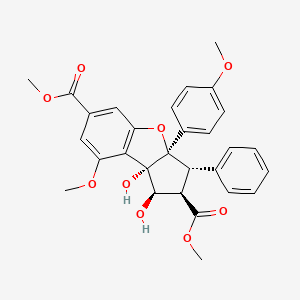

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H28O9 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

dimethyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,6-dicarboxylate |

InChI |

InChI=1S/C29H28O9/c1-34-19-12-10-18(11-13-19)29-23(16-8-6-5-7-9-16)22(27(32)37-4)25(30)28(29,33)24-20(35-2)14-17(26(31)36-3)15-21(24)38-29/h5-15,22-23,25,30,33H,1-4H3/t22-,23-,25-,28+,29+/m1/s1 |

InChI Key |

PFGXGRUGXUDDMN-VBIJGHLJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

eIF4A3-IN-11: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

eIF4A3-IN-11 is a potent small molecule inhibitor of cap-dependent translation initiation with significant anti-neoplastic properties. A synthetic analogue of the natural product Silvestrol, this compound, also identified as compound 56 in scientific literature, exerts its effects by targeting the eIF4F complex, a critical nexus in protein synthesis that is frequently dysregulated in cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its molecular target, downstream cellular effects, and relevant experimental data and protocols. While named "this compound" by some vendors, its primary mechanism is understood through its interaction with the eIF4A1 and eIF4A2 helicases within the eIF4F complex, rather than the exon junction complex (EJC)-associated eIF4A3.

Introduction: The Role of eIF4A in Cancer

The eukaryotic initiation factor 4F (eIF4F) complex is a key regulator of the rate-limiting step of cap-dependent translation initiation. This complex, composed of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the ATP-dependent RNA helicase eIF4A, is essential for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome binding and subsequent protein synthesis. In many cancers, the eIF4F complex is hyperactivated, leading to the preferential translation of mRNAs with complex 5' UTRs. These often encode for potent oncoproteins involved in cell growth, proliferation, and survival, such as MYC and BCL2.

eIF4A, the helicase component of the eIF4F complex, exists in three isoforms: eIF4A1, eIF4A2, and eIF4A3. While eIF4A1 and eIF4A2 are cytoplasmic and directly participate in the eIF4F complex for translation initiation, eIF4A3 is predominantly nuclear and a core component of the exon junction complex (EJC), involved in mRNA splicing and nonsense-mediated decay (NMD). Small molecule inhibitors targeting the eIF4A helicase activity can thus selectively impede the translation of oncoproteins, making eIF4A an attractive target for cancer therapy.

This compound: A Silvestrol Analogue

This compound is a synthetic analogue of Silvestrol, a natural product isolated from plants of the genus Aglaia. Silvestrol and its analogues are known to potently inhibit protein synthesis by targeting eIF4A. They act as molecular clamps, locking eIF4A onto mRNA and preventing its helicase activity, thereby stalling the assembly of the translation initiation complex.

Mechanism of Action

The primary mechanism of action of this compound in cancer cells is the inhibition of cap-dependent translation initiation through the disruption of the eIF4F complex. This process can be broken down into the following key steps:

-

Binding to eIF4A: this compound, like its parent compound Silvestrol, is believed to bind directly to the eIF4A1/2 subunit of the eIF4F complex.

-

Inhibition of Helicase Activity: This binding event inhibits the ATP-dependent RNA helicase activity of eIF4A. eIF4A is responsible for unwinding the secondary structures in the 5' UTR of mRNAs, a crucial step for the scanning of the 43S preinitiation complex to the start codon.

-

Stalling of Translation Initiation: By inhibiting eIF4A's helicase function, this compound effectively stalls the ribosome recruitment process, leading to a global reduction in protein synthesis.

-

Selective Inhibition of Oncoprotein Translation: A key feature of eIF4A inhibitors is their preferential effect on the translation of mRNAs with long, complex, and G-quadruplex-rich 5' UTRs. Many oncoproteins, such as c-Myc, Cyclin D1, and Bcl-2, are encoded by such mRNAs. In contrast, the translation of "housekeeping" genes with short, unstructured 5' UTRs is less affected.

-

Induction of Apoptosis and Cell Cycle Arrest: The downstream consequences of inhibiting oncoprotein synthesis include the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to the inhibition of cancer cell proliferation.

The following diagram illustrates the proposed signaling pathway affected by this compound:

Figure 1. Proposed mechanism of action of this compound in cancer cells.

Quantitative Data

This compound has demonstrated potent activity in cellular assays. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Reporter/Endpoint | EC50 (nM) | Reference |

| Luciferase Reporter Assay | MDA-MB-231 | myc-LUC | 0.2 | [1] |

| Luciferase Reporter Assay | MDA-MB-231 | tub-LUC | 4 | [1] |

| Cell Growth Inhibition | MDA-MB-231 | Cell Viability | 0.3 | [1] |

EC50: Half-maximal effective concentration.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound. Disclaimer: These are generalized protocols and may not reflect the exact conditions used in the primary literature, the full text of which was not available.

Dual-Luciferase Reporter Assay for Translation Inhibition

This assay is used to measure the effect of a compound on the translation of specific mRNAs. It typically employs two reporter genes, one with a complex 5' UTR (e.g., from an oncoprotein like MYC) and a control with a simple 5' UTR (e.g., from tubulin or a viral IRES).

Workflow:

Figure 2. Workflow for a dual-luciferase reporter assay.

Methodology:

-

Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 96-well plates and transfected with reporter plasmids (e.g., pGL3-myc-LUC and pRL-TK for tubulin) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 24-48 hours).

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

Data Analysis: The ratio of myc-LUC to tub-LUC activity is calculated to determine the specific inhibition of translation from the complex 5' UTR. EC50 values are determined by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability/Growth Inhibition Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a reagent like PrestoBlue or CellTiter-Glo. For an MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The EC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of cap-dependent translation with promising anti-cancer activity. Its mechanism of action, analogous to that of Silvestrol, involves the targeting of the eIF4A helicase within the eIF4F complex, leading to a preferential reduction in the synthesis of key oncoproteins. The quantitative data from cellular assays underscore its nanomolar potency against breast cancer cells. Further investigation into the therapeutic potential of this compound and other eIF4A inhibitors is warranted for the development of novel cancer therapies.

References

eIF4A3-IN-11: An In-Depth Technical Guide to its Inferred Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the eukaryotic initiation factor 4A3 (eIF4A3) and the inferred function of its inhibitor, eIF4A3-IN-11. Drawing upon the extensive research into the roles of eIF4A3 in fundamental cellular processes and its dysregulation in disease, this document outlines the mechanism of action, potential therapeutic applications, and the experimental methodologies used to study this critical protein and its inhibitors.

Introduction to eIF4A3: A Core Component of the Exon Junction Complex

Eukaryotic initiation factor 4A3 (eIF4A3), also known as DDX48, is a member of the DEAD-box family of ATP-dependent RNA helicases. It is a crucial protein involved in numerous aspects of post-transcriptional gene regulation.[1] eIF4A3 is a core component of the exon junction complex (EJC), a dynamic multi-protein complex deposited onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of an exon-exon junction.[2] The EJC plays a pivotal role in mRNA export, localization, translation, and surveillance.[2]

The core of the EJC consists of eIF4A3, MAGOH, RBM8A (Y14), and CASC3 (MLN51).[1] Within this complex, eIF4A3 functions as an RNA clamp, hydrolyzing ATP to bind RNA and serving as a nucleation center for the assembly of other EJC components.[3]

The Multifaceted Functions of eIF4A3

eIF4A3's role extends across several critical cellular pathways:

-

mRNA Splicing and Export: As a key component of the spliceosome and the EJC, eIF4A3 is integral to the process of pre-mRNA splicing and the subsequent export of mature mRNA from the nucleus to the cytoplasm for translation.[2]

-

Nonsense-Mediated mRNA Decay (NMD): The EJC, with eIF4A3 at its core, is a key player in the NMD pathway.[4][5] NMD is a quality control mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.[4] The presence of an EJC downstream of a stop codon is a primary signal for NMD activation.[4]

-

Translational Regulation: eIF4A3 and the EJC can enhance the translation efficiency of spliced mRNAs.[2] It is also implicated in the internal initiation of translation of certain viral and cellular mRNAs.

-

Role in Cancer: eIF4A3 is frequently overexpressed in various cancers, including glioblastoma, hepatocellular carcinoma, pancreatic cancer, and ovarian cancer.[6] Its elevated expression is often associated with tumor progression, metastasis, and poor prognosis.[3][6] In cancer cells, eIF4A3 can regulate the expression of oncogenes and genes involved in cell cycle progression and apoptosis.[3][7]

This compound: An Inhibitor of eIF4A3 Function

This compound is a synthetic analogue of Silvestrol, a natural product known to be a potent inhibitor of eIF4A activity. While specific mechanistic studies on this compound are limited, its function can be inferred from its classification as a Silvestrol analogue and the known functions of its target, eIF4A3. Silvestrol itself is known to interfere with the assembly of the eIF4F translation initiation complex. This compound is therefore expected to disrupt the normal functions of eIF4A3.

Inferred Mechanism of Action

Based on the function of eIF4A3, inhibition by this compound is predicted to have the following consequences:

-

Disruption of the Exon Junction Complex: By inhibiting eIF4A3, this compound would likely prevent the stable assembly of the EJC on spliced mRNAs.

-

Inhibition of Nonsense-Mediated mRNA Decay: A primary and well-documented consequence of eIF4A3 inhibition is the suppression of NMD.[7][8] This leads to the stabilization of transcripts that would normally be degraded, including those with PTCs.

-

Alteration of Splicing and Translation: Inhibition of eIF4A3's helicase activity could lead to defects in pre-mRNA splicing and impact the translation of specific mRNAs.

-

Anti-Cancer Activity: Given the role of eIF4A3 in promoting tumor growth, its inhibition is a promising strategy for cancer therapy. By disrupting eIF4A3's functions, this compound is expected to inhibit cancer cell proliferation and induce apoptosis.

Quantitative Data on eIF4A3 Inhibitors

Several small molecule inhibitors of eIF4A3 have been developed and characterized. The following table summarizes key quantitative data for this compound and other representative eIF4A3 inhibitors.

| Inhibitor | Target(s) | Mechanism | IC50 / EC50 | Assay Type | Reference |

| This compound | eIF4F complex assembly | Inferred from Silvestrol | EC50: 0.2 nM (myc-LUC), 4 nM (tub-LUC), 0.3 nM (MDA-MB-231 cell growth) | Luciferase Reporter, Cell Growth | |

| Compound 18 | eIF4A3 | ATP-competitive | Submicromolar | ATPase Inhibitory Activity | [3] |

| Compound 53a | eIF4A3 | Allosteric | IC50: 0.20 µM | ATPase Inhibitory Activity | [6] |

| Compound 52a | eIF4A3 | Allosteric | IC50: 0.26 µM | ATPase Inhibitory Activity | [6] |

| Compound 2 | eIF4A3 | Allosteric | IC50: 0.11 µM | ATPase Inhibitory Activity | [4] |

| Hippuristanol | pan-eIF4A | Allosteric | Not specified for eIF4A3 | - | [9] |

Experimental Protocols for Studying eIF4A3 and its Inhibitors

The characterization of eIF4A3 function and the development of its inhibitors rely on a variety of biochemical and cell-based assays.

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3, which is essential for its function.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a colorimetric reagent, such as malachite green. The intensity of the color is proportional to the amount of Pi produced and thus to the ATPase activity.

Protocol Outline:

-

Recombinant eIF4A3 protein is incubated with ATP in a suitable reaction buffer.

-

The inhibitor of interest (e.g., this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the malachite green reagent is added.

-

The absorbance is measured at a wavelength of ~620-650 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This cell-based assay is used to assess the effect of inhibitors on the NMD pathway.

Principle: A reporter construct is designed to produce an mRNA with a premature termination codon (PTC), making it a substrate for NMD. The reporter gene is often a luciferase or a fluorescent protein. Inhibition of NMD leads to stabilization of the reporter mRNA and an increase in the reporter signal.

Protocol Outline:

-

Cells are transfected with a plasmid expressing an NMD reporter construct (e.g., a luciferase gene with a PTC-containing intron).

-

A control reporter without a PTC is often co-transfected for normalization.

-

The transfected cells are treated with the eIF4A3 inhibitor at various concentrations.

-

After an incubation period, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured.

-

An increase in the reporter signal in the presence of the inhibitor indicates NMD inhibition.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target protein.

Principle: The target protein (eIF4A3) is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor.

Protocol Outline:

-

Purified eIF4A3 is immobilized on an appropriate SPR sensor chip.

-

A series of concentrations of the inhibitor are injected over the sensor surface.

-

The association and dissociation of the inhibitor are monitored in real-time.

-

The resulting sensorgrams are analyzed to determine the binding affinity (KD) and kinetic rate constants (ka and kd).

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of inhibitors on cell proliferation and viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cancer cells are seeded in a 96-well plate and allowed to attach.

-

The cells are treated with various concentrations of the eIF4A3 inhibitor.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.

-

The plate is incubated for a few hours to allow formazan formation.

-

A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of ~570 nm.

-

The EC50 value for growth inhibition is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving eIF4A3 is crucial for understanding its function and the effects of its inhibitors.

Caption: EJC Assembly and NMD Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of an eIF4A3 inhibitor.

Conclusion and Future Directions

eIF4A3 is a protein with multifaceted roles in RNA metabolism, and its dysregulation is a hallmark of several cancers. The development of selective inhibitors, such as this compound, represents a promising therapeutic strategy. While the precise mechanism of this compound requires further elucidation, its identity as a Silvestrol analogue strongly suggests that it functions by disrupting the essential activities of eIF4A3. This guide provides a foundational understanding of eIF4A3 and the inferred functions of its inhibitor, this compound, to aid researchers and drug development professionals in their efforts to target this critical cellular factor for therapeutic benefit. Future research should focus on detailed mechanistic studies of this compound and other selective inhibitors to fully understand their effects on cellular pathways and to advance their development as potential anti-cancer agents.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A GFP-based reporter system to monitor nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

eIF4A3-IN-11: A Technical Whitepaper on a Novel Silvestrol Analogue for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of eIF4A3-IN-11, a synthetic analogue of the natural product Silvestrol. This compound is a potent inhibitor of the eIF4F translation initiation complex, exhibiting promising potential in the realm of targeted cancer therapy. This whitepaper will delve into the core aspects of this compound, including its mechanism of action as it relates to its parent compound, Silvestrol, a summary of its in-vitro activity, and a review of the experimental protocols used for its characterization. The information is intended to provide researchers and drug development professionals with a detailed understanding of this compound for further investigation and potential therapeutic application.

Introduction: The Role of eIF4A3 in Oncology

Eukaryotic initiation factor 4A-3 (eIF4A3) is a member of the DEAD-box RNA helicase family and a core component of the exon junction complex (EJC).[1][2][3] The EJC is assembled on spliced mRNAs and is involved in several post-transcriptional processes, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[1][3][4][5] Dysregulation of eIF4A3 has been implicated in the pathogenesis of various cancers, including glioblastoma, hepatocellular carcinoma, and ovarian cancer, where its overexpression is often associated with poor prognosis.[1][6][7] As a critical node in gene expression, eIF4A3 and the broader translation initiation machinery have emerged as attractive targets for anticancer drug development.

Silvestrol, a natural product isolated from the Aglaia genus, is a well-characterized inhibitor of the eIF4A family of RNA helicases.[8][9][10] By binding to eIF4A, Silvestrol stalls the helicase activity required for unwinding the 5' untranslated regions (UTRs) of mRNAs, thereby inhibiting translation initiation.[8][11] This leads to the preferential downregulation of proteins with long, structured 5' UTRs, many of which are oncoproteins crucial for cancer cell survival and proliferation, such as c-myc and cyclin D1.[12] The promising preclinical activity of Silvestrol has spurred the development of synthetic analogues with potentially improved pharmacological properties. This compound is one such synthetic analogue, designed to mimic the core mechanism of Silvestrol while offering potential advantages in terms of synthesis and scalability.

This compound: A Synthetic Silvestrol Analogue

This compound is a small molecule designed as a structural and functional analogue of Silvestrol.[13] Like its natural counterpart, it is proposed to interfere with the assembly and function of the eIF4F translation initiation complex.

Mechanism of Action

The primary mechanism of action of Silvestrol and its analogues, including this compound, is the inhibition of the RNA helicase activity of eIF4A. This inhibition is not through direct competition with ATP but rather by clamping eIF4A onto mRNA, preventing its scanning function. This leads to a global reduction in protein synthesis, with a disproportionate effect on mRNAs containing complex 5' secondary structures. These often encode proteins involved in cell growth, proliferation, and survival, making cancer cells particularly vulnerable to eIF4A inhibition.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data Summary

This compound has been evaluated in cellular assays to determine its potency in inhibiting translation and cell growth. The following table summarizes the available quantitative data for this compound and a related analogue, eIF4A3-IN-18, for comparison.

| Compound | Assay | Cell Line | EC50 / LC50 (nM) | Reference |

| This compound | myc-LUC Reporter | - | 0.2 | [13] |

| tub-LUC Reporter | - | 4 | [13] | |

| Growth Inhibition | MDA-MB-231 | 0.3 | [13] | |

| eIF4A3-IN-18 | myc-LUC Reporter | - | 0.8 | [14] |

| tub-LUC Reporter | - | 35 | [14] | |

| Growth Inhibition | MDA-MB-231 | 2 | [14] | |

| Cytotoxicity | RMPI-8226 | 0.06 | [14] |

EC50: Half-maximal effective concentration. LC50: Half-maximal lethal concentration.

Signaling Pathways Affected by eIF4A Inhibition

Inhibition of the eIF4F complex by compounds like Silvestrol has been shown to impact key signaling pathways that are frequently deregulated in cancer. Notably, the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are critical for cell growth, proliferation, and survival, are affected.[15] Many of the downstream effectors of these pathways are encoded by mRNAs with structured 5' UTRs, making their translation sensitive to eIF4A inhibition.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EIF4A3 - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 8. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silvestrol, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silvestrol inhibits nasopharyngeal carcinoma cells and synergizes with CX-5461: Insights from a proteomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective eIF4A3 Inhibitors in Nonsense-Mediated mRNA Decay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. A key player in this pathway is the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase and a core component of the exon junction complex (EJC). The EJC is deposited onto spliced mRNAs and serves as a crucial marker for the NMD machinery. The inhibition of eIF4A3 presents a promising therapeutic strategy for genetic disorders and cancers characterized by PTCs. This technical guide provides an in-depth overview of the role of selective eIF4A3 inhibitors, with a focus on the well-characterized 1,4-diacylpiperazine class of compounds, in the modulation of NMD. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is an ATP-dependent RNA helicase that is a fundamental component of the exon junction complex (EJC), a dynamic multi-protein complex that assembles on spliced mRNAs approximately 20-24 nucleotides upstream of exon-exon junctions.[1][2] The EJC plays a pivotal role in various post-transcriptional processes, including mRNA export, localization, and translation.[2][3] Crucially, the EJC is a key determinant in the recognition of premature termination codons (PTCs) and the subsequent triggering of nonsense-mediated mRNA decay (NMD).[1][2]

The NMD pathway is initiated when a ribosome translating an mRNA encounters a stop codon. If this stop codon is located upstream of an EJC, it is recognized as premature. This recognition event triggers a series of downstream signaling events, culminating in the recruitment of decay factors that degrade the aberrant mRNA.[1][4] By eliminating PTC-containing transcripts, NMD prevents the accumulation of truncated proteins that could have dominant-negative or other deleterious effects on cellular function.

Given its central role in NMD, eIF4A3 has emerged as an attractive therapeutic target. Inhibition of eIF4A3's helicase activity can disrupt EJC function and consequently suppress NMD. This suppression can lead to the stabilization and translation of PTC-containing mRNAs, potentially restoring the function of a partially active truncated protein or enabling therapeutic strategies such as nonsense suppression.[1][5] Recently, a class of small molecules, the 1,4-diacylpiperazine derivatives, has been identified as potent and selective allosteric inhibitors of eIF4A3.[6][7][8] This guide will focus on these inhibitors as exemplary tools to probe and modulate the function of eIF4A3 in NMD.

While the specific compound "eIF4A3-IN-11" is not extensively characterized in the peer-reviewed literature under this identifier, commercially available information suggests it may be a Silvestrol analogue, which targets the eIF4F complex and not directly eIF4A3 in the context of NMD. Therefore, this guide will focus on the well-documented 1,4-diacylpiperazine eIF4A3 inhibitors, such as "compound 2", "52a", and "53a", which are more relevant to the specific topic of eIF4A3's role in NMD.

Quantitative Data on Selective eIF4A3 Inhibitors

The following table summarizes the reported potency of several 1,4-diacylpiperazine derivatives that have been shown to selectively inhibit eIF4A3 and suppress NMD.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| Compound 2 | eIF4A3 | ATPase Activity | 0.11 | - | [6][9] |

| 53a | eIF4A3 | ATPase Activity | 0.20 | - | [1] |

| 52a | eIF4A3 | ATPase Activity | 0.26 | - | [1] |

| Compound 2 | NMD Inhibition | Luciferase Reporter | ~3.2-fold increase in luciferase activity | HCT-116 | [10] |

Mechanism of Action

Selective 1,4-diacylpiperazine inhibitors of eIF4A3 act as allosteric inhibitors.[6][9] They do not compete with ATP for binding to the helicase domain. Instead, they bind to a distinct site on the eIF4A3 protein, inducing a conformational change that inhibits its ATPase and RNA helicase activities.[6][9] This inhibition prevents the necessary remodeling of the mRNP and disrupts the function of the EJC in signaling to the NMD machinery. Hydrogen/deuterium exchange mass spectrometry has suggested that the binding site of these inhibitors overlaps with that of the pan-eIF4A inhibitor hippuristanol.[6][11]

Signaling and Experimental Workflow Diagrams

Nonsense-Mediated mRNA Decay (NMD) Pathway

Caption: The NMD pathway and the inhibitory action of eIF4A3 inhibitors.

Experimental Workflow for eIF4A3 Inhibitor Validation

Caption: A typical workflow for the discovery and validation of eIF4A3 inhibitors.

Experimental Protocols

NMD Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on NMD in a cellular context.

Principle: A dual-luciferase reporter system is employed. One reporter (e.g., Firefly luciferase) is engineered to contain a PTC, making its mRNA a substrate for NMD. The second reporter (e.g., Renilla luciferase) serves as a transfection and normalization control. Inhibition of NMD will lead to an increase in the expression of the PTC-containing reporter, resulting in a higher Firefly/Renilla luciferase activity ratio.

Materials:

-

HEK293T or HCT-116 cells

-

Dual-luciferase reporter plasmids (one with a PTC in the reporter gene)

-

Transfection reagent (e.g., Lipofectamine)

-

eIF4A3 inhibitor (e.g., "compound 2")

-

Dual-Luciferase® Reporter Assay System (Promega or similar)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PTC-containing luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the eIF4A3 inhibitor or vehicle control (DMSO).

-

Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well. Normalize the ratios of the inhibitor-treated wells to the vehicle-treated wells to determine the fold-increase in reporter expression, which reflects the level of NMD inhibition.

Quantitative Real-Time PCR (qRT-PCR) for Endogenous NMD Substrates

This method validates the effect of an eIF4A3 inhibitor on the steady-state levels of known endogenous NMD-sensitive transcripts.

Principle: Inhibition of NMD leads to the stabilization of endogenous mRNAs that are normally degraded by this pathway. qRT-PCR is used to quantify the relative abundance of these NMD-sensitive transcripts in inhibitor-treated versus control-treated cells.

Materials:

-

Cells treated with eIF4A3 inhibitor or vehicle control

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript III, Invitrogen)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for known NMD substrates (e.g., SC35C, SMG1, UPF1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with the eIF4A3 inhibitor for a specified time. Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for the NMD substrate and the housekeeping gene.

-

Data Analysis: Use the ΔΔCt method to calculate the relative fold change in the expression of the NMD substrate transcripts in inhibitor-treated samples compared to vehicle-treated samples, after normalization to the housekeeping gene.

CRISPR/Cas9-Based Genetic Screen for Target Engagement

This powerful technique can be used to confirm that the biological activity of an inhibitor is directly mediated through its intended target, eIF4A3.

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting every possible mutation in the EIF4A3 gene is introduced into Cas9-expressing cells. The cell population is then treated with the eIF4A3 inhibitor. Cells that acquire mutations in the inhibitor's binding site on eIF4A3 may become resistant to the compound's effects and will be enriched in the surviving population. Deep sequencing of the sgRNA cassette from the resistant population will reveal the specific mutations that confer resistance, thereby mapping the inhibitor's binding site and confirming on-target activity.[5]

Materials:

-

Cas9-expressing cell line

-

Pooled sgRNA library targeting EIF4A3

-

Lentiviral packaging plasmids

-

eIF4A3 inhibitor

-

Genomic DNA extraction kit

-

Next-generation sequencing platform

Protocol:

-

Library Transduction: Package the sgRNA library into lentiviral particles and transduce the Cas9-expressing cells at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Inhibitor Selection: Treat the transduced cell population with a concentration of the eIF4A3 inhibitor that is sufficient to inhibit the growth of or kill the majority of the cells.

-

Enrichment of Resistant Cells: Continue to culture the cells in the presence of the inhibitor to allow for the enrichment of resistant clones.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell population. Amplify the integrated sgRNA sequences by PCR and subject the amplicons to next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify the sgRNAs that are significantly enriched in the resistant population. The corresponding mutations in the EIF4A3 gene will pinpoint the amino acid residues critical for inhibitor binding.

Conclusion

The selective inhibition of eIF4A3 represents a compelling strategy for the therapeutic modulation of nonsense-mediated mRNA decay. The 1,4-diacylpiperazine class of inhibitors has proven to be a valuable tool for dissecting the intricate role of eIF4A3 in this critical cellular pathway. The data and experimental protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers and drug development professionals working to advance our understanding of NMD and to develop novel therapeutics for a range of human diseases. The continued exploration of eIF4A3 inhibition holds great promise for the future of precision medicine.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. uniprot.org [uniprot.org]

- 4. portlandpress.com [portlandpress.com]

- 5. CRISPR-Based Screen Links an Inhibitor of Nonsense-Mediated Decay to eIF4A3 Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Activity of eIF4A3 Inhibitors

Disclaimer: No publicly available information was found for a specific compound designated "eIF4A3-IN-11". This guide therefore provides a comprehensive overview of the biological activity of eukaryotic initiation factor 4A3 (eIF4A3) inhibitors in general, using publicly documented examples to illustrate their biochemical and cellular effects. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3), also known as DDX48, is a member of the DEAD-box family of ATP-dependent RNA helicases.[1] It is a core component of the exon junction complex (EJC), a dynamic multi-protein complex deposited on messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions.[2] The EJC plays a pivotal role in multiple post-transcriptional processes, including mRNA export, subcellular localization, translation efficiency, and nonsense-mediated mRNA decay (NMD).[2][3]

Given its crucial role in RNA metabolism and its observed overexpression in various cancers, eIF4A3 has emerged as a promising therapeutic target.[4][5] Inhibition of eIF4A3's helicase activity can disrupt these fundamental cellular processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide details the biological activity of eIF4A3 inhibitors, summarizing quantitative data, experimental protocols for their characterization, and the signaling pathways they modulate.

Mechanism of Action of eIF4A3 Inhibitors

eIF4A3 inhibitors can be broadly classified into two categories based on their mechanism of action:

-

ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of eIF4A3, preventing the hydrolysis of ATP that is essential for its helicase activity.

-

Allosteric inhibitors: These compounds bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the protein that inhibits its function.[6][7]

Both types of inhibitors ultimately block the RNA unwinding activity of eIF4A3, leading to the downstream biological effects discussed in this guide.

Quantitative Data on eIF4A3 Inhibitors

The potency of eIF4A3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays (e.g., ATPase or helicase activity) and their dissociation constant (Kd), which measures binding affinity. The following tables summarize publicly available data for representative eIF4A3 inhibitors.

| Inhibitor Name | Type | Target | IC50 | Kd | Reference |

| eIF4A3-IN-1 (Compound 53a) | Allosteric | eIF4A3 | 0.26 µM | 0.043 µM | [8][9][10][11] |

| Compound 52a | Allosteric | eIF4A3 | 0.20 µM | Not Reported | [12] |

| Compound 2 | Allosteric | eIF4A3 | 0.11 µM | Not Reported | [1] |

| Compound 1o | Allosteric | eIF4A3 | 0.10 µM | Not Reported | [1] |

| Compound 1q | Allosteric | eIF4A3 | 0.14 µM | Not Reported | [1] |

| eIF4A3-IN-2 | Allosteric | eIF4A3 | 0.11 µM | Not Reported | [13] |

| Compound 18 | ATP-competitive | eIF4A3 | 0.97 µM | Not Reported | [14][15] |

Table 1: Biochemical Potency of Selected eIF4A3 Inhibitors.

| Inhibitor Name | Cell Line | Assay | EC50 / LC50 | Reference |

| eIF4A3-IN-18 | MBA-MB-231 | Growth Inhibition | 2 nM | [16][17] |

| eIF4A3-IN-18 | RMPI-8226 | Cytotoxicity | 0.06 nM | [16] |

Table 2: Cellular Activity of Selected eIF4A3 Inhibitors.

Signaling Pathways Modulated by eIF4A3 Inhibition

Inhibition of eIF4A3 disrupts several critical cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Regulation

eIF4A3 depletion or inhibition has been shown to induce cell cycle arrest, particularly at the G2/M transition.[4][18] This is often mediated through the p53 tumor suppressor pathway.[4] Furthermore, eIF4A3 is known to regulate the expression of key cell cycle proteins, such as Cyclin B1, by controlling the nuclear export of their respective mRNAs.[19]

Caption: eIF4A3 Inhibition and Cell Cycle Arrest.

Apoptosis Pathway

eIF4A3 plays a role in the alternative splicing of apoptosis-related genes, such as BCL2L1 (Bcl-x).[3] It can specifically inhibit the formation of pro-apoptotic isoforms like Bcl-x(S).[3] Therefore, inhibition of eIF4A3 can shift the balance towards pro-apoptotic protein expression, contributing to programmed cell death.

Caption: eIF4A3 Inhibition and Apoptosis.

Wnt/β-catenin Signaling Pathway

Recent studies have identified eIF4A3 as a negative regulator of the Wnt/β-catenin signaling pathway.[20][21] eIF4A3 can interfere with the formation of the β-catenin/TCF transcription activation complex.[20] Inhibition of eIF4A3 could therefore potentially lead to an increase in Wnt/β-catenin signaling, a context-dependent effect that warrants further investigation.

Caption: eIF4A3 in Wnt/β-catenin Signaling.

Experimental Protocols

Characterization of eIF4A3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

General Experimental Workflow

A typical workflow for the evaluation of a potential eIF4A3 inhibitor is outlined below.

Caption: General Workflow for eIF4A3 Inhibitor Evaluation.

Biochemical Assays

1. eIF4A3 ATPase Activity Assay (Malachite Green-based)

This assay measures the ATP hydrolysis activity of eIF4A3 by quantifying the amount of inorganic phosphate (Pi) released.

-

Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

-

Materials:

-

Recombinant human eIF4A3 protein

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP solution (high purity)

-

Poly(U) RNA (as a stimulator of ATPase activity)

-

Test inhibitor (dissolved in DMSO)

-

Malachite green reagent

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, eIF4A3 protein, and poly(U) RNA in a 96-well plate.

-

Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the color by adding the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at ~620 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. RNA Helicase Assay (Fluorescence-based)

This assay directly measures the RNA unwinding activity of eIF4A3.

-

Principle: A short double-stranded RNA (dsRNA) substrate is designed with a fluorophore on one strand and a quencher on the complementary strand. When the dsRNA is unwound by eIF4A3, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human eIF4A3 protein

-

Helicase assay buffer (similar to ATPase assay buffer)

-

ATP solution

-

Custom-synthesized dsRNA substrate with a fluorophore (e.g., FAM or Cy3) and a quencher (e.g., Dabcyl or BHQ)

-

Test inhibitor

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

In a 96-well plate, add the helicase assay buffer, eIF4A3 protein, and the dsRNA substrate.

-

Add serial dilutions of the test inhibitor or DMSO.

-

Pre-incubate at room temperature for 15 minutes.

-

Initiate the unwinding reaction by adding ATP.

-

Monitor the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the initial rates against the inhibitor concentrations.

-

Cell-Based Assays

1. Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This assay assesses the ability of an eIF4A3 inhibitor to block NMD in living cells.

-

Principle: A dual-luciferase reporter system is used. One reporter (e.g., Renilla luciferase) is expressed from a normal mRNA, while the other (e.g., Firefly luciferase) is expressed from an mRNA containing a premature termination codon (PTC), making it a substrate for NMD. Inhibition of NMD stabilizes the PTC-containing mRNA, leading to an increase in Firefly luciferase activity relative to Renilla luciferase.[22][23][24][25]

-

Materials:

-

Mammalian cell line (e.g., HEK293T or HeLa)

-

Dual-luciferase NMD reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Test inhibitor

-

Dual-luciferase assay reagent kit

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the dual-luciferase NMD reporter plasmid.

-

After 24-48 hours, treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 6-24 hours).

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[26]

-

Calculate the ratio of Firefly to Renilla luciferase activity for each condition.

-

An increase in this ratio indicates NMD inhibition. Determine the EC50 value from the dose-response curve.

-

Conclusion

eIF4A3 is a compelling target for the development of novel therapeutics, particularly in oncology. Inhibitors of eIF4A3 have demonstrated potent biochemical and cellular activities, primarily by disrupting essential post-transcriptional processes that lead to cell cycle arrest and apoptosis. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of eIF4A3-targeting compounds. As our understanding of the multifaceted roles of eIF4A3 expands, so too will the opportunities for its therapeutic exploitation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EIF4A3 serves as a prognostic and immunosuppressive microenvironment factor and inhibits cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. eIF4A3-IN-1 | TargetMol [targetmol.com]

- 10. eIF4A3 inhibitor 53a| [dcchemicals.com]

- 11. eIF4A3 inhibitor 53a | eIF4A3 inhibitor Probechem Biochemicals [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biocompare.com [biocompare.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Eukaryotic initiation factor 4A3 inhibits Wnt/β-catenin signaling and regulates axis formation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. Protocol Library | Collaborate and Share [protocols.opentrons.com]

An In-depth Technical Guide to the Discovery and Synthesis of eIF4A3-IN-11 and Other Key eIF4A3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a critical role in post-transcriptional gene regulation as a core component of the exon junction complex (EJC). The EJC is deposited onto messenger RNA (mRNA) during splicing and is involved in several downstream processes, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD). The NMD pathway is a crucial surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), thereby preventing the translation of truncated and potentially harmful proteins. Given the reliance of many cancer cells on the NMD pathway to degrade aberrant transcripts arising from frequent mutations, eIF4A3 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the discovery and synthesis of key eIF4A3 inhibitors, with a focus on eIF4A3-IN-11 and other significant compounds that have advanced our understanding of eIF4A3 function.

Discovery of eIF4A3 Inhibitors

The discovery of eIF4A3 inhibitors has largely been driven by high-throughput screening (HTS) campaigns aimed at identifying molecules that modulate its ATPase activity, a critical function for its role in RNA metabolism. These efforts have led to the identification of distinct classes of inhibitors, including silvestrol analogues, allosteric inhibitors, and ATP-competitive inhibitors.

This compound: A Silvestrol Analogue

This compound, also known as compound 56, is a synthetic analogue of silvestrol, a natural product isolated from the plant genus Aglaia. Silvestrol and its analogues are known to inhibit protein synthesis by interfering with the assembly of the eIF4F translation initiation complex. This compound has been shown to be a potent inhibitor of this process.[1]

Allosteric Inhibitors: 1,4-Diacylpiperazine Derivatives

A significant breakthrough in the development of selective eIF4A3 inhibitors came from an HTS campaign that identified 1,4-diacylpiperazine derivatives as allosteric inhibitors of eIF4A3.[2] Chemical optimization of a lead compound from this screen led to the development of potent and selective inhibitors, such as T-595 (also referred to as compound 52a).[2] These compounds exhibit noncompetitive inhibition with respect to ATP and RNA, and their inhibitory effect on eIF4A3's ATPase activity correlates with the suppression of NMD in cellular assays.[3]

ATP-Competitive Inhibitors

Further chemical optimization of hit compounds from HTS has also yielded ATP-competitive inhibitors of eIF4A3. One such example is compound 18, which demonstrates submicromolar ATPase inhibitory activity and excellent selectivity over other RNA helicases.[4] The discovery of ATP-competitive inhibitors provides an alternative modality for targeting eIF4A3 and offers valuable tools for probing the function of its ATP-binding site.

Quantitative Data of Key eIF4A3 Inhibitors

The following tables summarize the quantitative data for this compound and other key inhibitors, providing a comparative overview of their potency.

| Table 1: In Vitro Activity of eIF4A3 Inhibitors | |||

| Compound | Target | Assay | IC50 / EC50 |

| This compound (Compound 56)[1] | eIF4F Complex Assembly | myc-LUC Reporter | 0.2 nM |

| tub-LUC Reporter | 4 nM | ||

| T-595 (Compound 52a)[2] | eIF4A3 | ATPase Inhibition | 0.26 µM |

| Compound 18[4] | eIF4A3 | ATPase Inhibition | 0.97 µM |

| Table 2: Cellular Activity of eIF4A3 Inhibitors | ||

| Compound | Cell Line | Assay |

| This compound (Compound 56)[1] | MDA-MB-231 | Growth Inhibition |

| T-595 (Compound 52a)[2] | HEK293 | NMD Reporter Assay |

Synthesis of eIF4A3 Inhibitors

Detailed synthetic procedures for these inhibitors are often found in the supplementary information of their respective discovery papers. Below are summaries of the synthetic strategies employed.

Synthesis of this compound (Silvestrol Analogue)

The synthesis of silvestrol analogues like this compound is a complex, multi-step process that typically involves the construction of the core cyclopenta[b]benzofuran scaffold followed by the introduction of various functional groups. The referenced publication by Liu et al. provides a detailed synthetic route for a series of silvestrol analogues, including compound 56 (this compound).[1] The general strategy involves the synthesis of a key benzofuranone intermediate, followed by diastereoselective reactions to build the cyclopentane ring and subsequent functional group manipulations.

Synthesis of Allosteric Inhibitors (1,4-Diacylpiperazine Derivatives)

The synthesis of 1,4-diacylpiperazine derivatives such as T-595 generally involves a modular approach. A central piperazine core is sequentially acylated with different carboxylic acid building blocks. For T-595, the synthesis involves the coupling of a substituted piperazine with two different acid chlorides or carboxylic acids, often utilizing standard amide bond formation conditions. The stereochemistry of the piperazine ring is a critical factor for activity.[2]

Synthesis of ATP-Competitive Inhibitors

The synthesis of ATP-competitive inhibitors like compound 18 also follows a multi-step sequence. The referenced paper by Ito et al. details the chemical optimization from a hit compound, which involves the systematic modification of different parts of the molecule to improve potency and selectivity.[4] The synthesis would typically involve the construction of a core heterocyclic scaffold followed by the introduction of various substituents through standard cross-coupling and functional group transformation reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections provide an overview of the key experimental protocols used in the discovery and characterization of eIF4A3 inhibitors.

eIF4A3 ATPase Assay

The ATPase activity of eIF4A3 is a primary readout for inhibitor screening. A common method is the malachite green assay, which colorimetrically detects the inorganic phosphate released from ATP hydrolysis.

Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically.

Detailed Protocol (General):

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, NaCl, MgCl2, DTT, and a defined concentration of poly(U) RNA to stimulate ATPase activity.

-

Enzyme and Inhibitor Incubation: Recombinant eIF4A3 protein is pre-incubated with the test compound at various concentrations in the reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP to the enzyme-inhibitor mixture.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Quenching and Color Development: The reaction is stopped, and the malachite green reagent is added.

-

Measurement: The absorbance is measured at approximately 620-650 nm after a short incubation period for color development.

-

Data Analysis: The amount of phosphate released is calculated from a standard curve, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

eIF4A3 Helicase Assay

The helicase activity of eIF4A3, its ability to unwind RNA duplexes, is another critical function targeted by inhibitors. A common method is a fluorescence-based assay.

Principle: This assay utilizes a dual-labeled RNA substrate, where a fluorophore and a quencher are positioned on opposite strands of a short RNA duplex. When the duplex is unwound by the helicase, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Detailed Protocol (General):

-

RNA Substrate Preparation: A short RNA duplex is prepared by annealing a fluorophore-labeled RNA oligonucleotide to a complementary quencher-labeled oligonucleotide.

-

Reaction Mixture Preparation: A reaction buffer similar to the ATPase assay buffer is prepared.

-

Enzyme and Inhibitor Incubation: Recombinant eIF4A3 is pre-incubated with the test compound.

-

Initiation of Reaction: The reaction is initiated by adding the RNA duplex substrate and ATP to the enzyme-inhibitor mixture.

-

Measurement: The increase in fluorescence is monitored in real-time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The initial rate of the helicase reaction is calculated from the linear phase of the fluorescence increase. The inhibitory effect of the compounds is determined by comparing the rates in the presence and absence of the inhibitor.

Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

To assess the cellular activity of eIF4A3 inhibitors on NMD, a dual-luciferase reporter assay is commonly employed.

Principle: This assay utilizes two reporter constructs. The first construct expresses a reporter gene (e.g., Renilla luciferase) with a premature termination codon (PTC), making its mRNA a substrate for NMD. The second construct expresses a control reporter gene (e.g., Firefly luciferase) without a PTC. Inhibition of NMD leads to the stabilization of the PTC-containing mRNA, resulting in an increased expression of the corresponding reporter protein.

Detailed Protocol (General):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with the PTC-containing reporter plasmid and the control reporter plasmid.

-

Compound Treatment: After transfection, the cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Cell Lysis: The cells are lysed using a passive lysis buffer.

-

Luciferase Assay: The activities of both Firefly and Renilla luciferases are measured sequentially from the same cell lysate using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The ratio of the NMD reporter (Renilla) to the control reporter (Firefly) luminescence is calculated. An increase in this ratio indicates inhibition of NMD. EC50 values are determined by plotting the fold-change in the reporter ratio against the inhibitor concentration.

Visualizations

eIF4A3 in the Exon Junction Complex and NMD Pathway

Caption: Role of eIF4A3 in the EJC and NMD pathway, and the point of intervention by eIF4A3 inhibitors.

Experimental Workflow for eIF4A3 Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of eIF4A3 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

eIF4A3-IN-11 and its Target Protein eIF4A3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the exon junction complex (EJC), playing a pivotal role in post-transcriptional gene regulation. Its functions are integral to mRNA splicing, transport, nonsense-mediated mRNA decay (NMD), and translation.[1][2][3][4][5][6] Dysregulation of eIF4A3 has been implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention.[1][6][7][8][9] This technical guide provides a comprehensive overview of eIF4A3 and the inhibitory molecule eIF4A3-IN-11, along with other relevant small molecule inhibitors. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to eIF4A3

eIF4A3, also known as DDX48, is a highly conserved ATP-dependent RNA helicase.[1][4] It is a central component of the exon junction complex (EJC), a dynamic multi-protein complex deposited onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions.[1][4][5] The core of the EJC consists of eIF4A3, RBM8A (Y14), MAGOH, and CASC3 (MLN51).[1][4]

The primary functions of eIF4A3 as part of the EJC include:

-

mRNA Splicing and Export: The EJC acts as a binding platform for various factors involved in the processing and transport of mature mRNA from the nucleus to the cytoplasm.[1][4][5]

-

Nonsense-Mediated mRNA Decay (NMD): The EJC is a key player in the NMD pathway, a surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[1][10][11] This quality control process prevents the synthesis of truncated and potentially harmful proteins.

-

Translation Regulation: The presence of the EJC on an mRNA can influence its translational efficiency.[6][12]

Beyond its canonical role in the EJC, eIF4A3 has been shown to have non-canonical functions, such as direct interaction with microtubules to control axon development.[13] Given its critical roles in cellular processes, the aberrant expression or activity of eIF4A3 is associated with several diseases, most notably cancer, where it can promote tumor growth and proliferation.[1][7]

This compound and Other Small Molecule Inhibitors

The development of small molecule inhibitors targeting eIF4A3 is a promising strategy for therapeutic intervention, particularly in oncology. These inhibitors can be broadly categorized as either ATP-competitive or allosteric inhibitors.

This compound is a synthetic analogue of Silvestrol.[14] It has been shown to interfere with the assembly of the eIF4F translation complex and exhibits potent growth inhibition in cancer cell lines.[14]

Several other small molecules have been developed to target eIF4A3, with some exhibiting high selectivity and cellular activity. These compounds serve as valuable chemical probes to elucidate the multifaceted functions of eIF4A3.

Quantitative Data for eIF4A3 Inhibitors

The following table summarizes the quantitative data for this compound and other notable eIF4A3 inhibitors.

| Compound Name | Mechanism of Action | Target | Assay Type | IC50 / EC50 / Kd | Cell Line / System | Reference |

| This compound | Interferes with eIF4F complex assembly | eIF4A3 (indirect) | Growth Inhibition | 0.3 nM | MBA-MB-231 | [14] |

| myc-LUC | Luciferase Assay | 0.2 nM | [14] | |||

| tub-LUC | Luciferase Assay | 4 nM | [14] | |||

| eIF4A3-IN-1 | Selective eIF4A3 inhibitor | eIF4A3 | Biochemical Assay | IC50: 0.26 μM | [15] | |

| eIF4A3 | Binding Assay | Kd: 0.043 μM | [15] | |||

| NMD Inhibition | Cellular Assay | 3-10 μM | HEK293T | [15] | ||

| Compound 18 | ATP-competitive | eIF4A3 | ATPase Assay | submicromolar | [16] | |

| Compound 2 | Allosteric | eIF4A3 | ATPase Assay | [17] | ||

| T-595 | Allosteric | eIF4A3 | Helicase Unwinding Assay | Potent inhibitor | [18] | |

| T-202 | Allosteric | eIF4A3 | Helicase Unwinding Assay | Potent inhibitor | [18] | |

| eIF4A3-IN-4 | eIF4A inhibitor | eIF4A | Biochemical Assay | IC50: 8.6 μM | [19] | |

| Cytotoxicity Assay | EC50: 0.463 μM | BJAB | [19] |

Signaling Pathways Involving eIF4A3

eIF4A3 is involved in and regulated by several key cellular signaling pathways. Its activity can be modulated by post-translational modifications, such as phosphorylation, and it can, in turn, influence downstream signaling cascades.

Regulation of eIF4A3 by CDK1/CDK2

Cyclin-dependent kinases 1 and 2 (CDK1/CDK2) phosphorylate eIF4A3 in the cytoplasm.[1] This phosphorylation event is a crucial step for its subsequent import into the nucleus, where it participates in the assembly of the EJC.[1] Dephosphorylation is required for its stable association with the EJC components on the mRNA.[1]

Caption: Regulation of eIF4A3 nuclear import and EJC assembly by phosphorylation.

eIF4A3 in the PI3K-AKT-ERK1/2-P70S6K Pathway

In lung adenocarcinoma, eIF4A3 has been shown to act through flotillin-1 (FLOT1) to influence the PI3K–AKT–ERK1/2–P70S6K pathway, which is a critical signaling cascade for cell proliferation and survival.[20]

Caption: eIF4A3's role in the PI3K-AKT-ERK1/2-P70S6K signaling pathway.

eIF4A3 as an Inhibitor of Wnt/β-catenin Signaling

Interestingly, eIF4A3 has also been identified as a negative regulator of the Wnt/β-catenin signaling pathway.[21] It achieves this by interfering with the formation of the β-catenin/Tcf transcription activation complex, thereby inhibiting the expression of Wnt target genes.[21]

Caption: eIF4A3-mediated inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of eIF4A3 and its inhibitors.

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3, which is essential for its helicase function. The effect of inhibitors on this activity can be quantified.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay.

Materials:

-

Recombinant human eIF4A3 protein

-

Assay buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT

-

ATP solution (10 mM)

-

Poly(U) RNA

-

eIF4A3 inhibitor (e.g., this compound)

-

Malachite green reagent

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant eIF4A3 (e.g., 50 nM), and poly(U) RNA (e.g., 10 ng/µL).

-

Add the eIF4A3 inhibitor at various concentrations to the reaction mixture in the wells of a 384-well plate. Include a DMSO control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[22][23][24][25][26]

Principle: Ligand binding stabilizes the target protein, leading to a higher denaturation temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[25]

Materials:

-

Cultured cells (e.g., HEK293T)

-

eIF4A3 inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against eIF4A3

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

Thermocycler or heating block

Procedure:

-

Treat cultured cells with the eIF4A3 inhibitor at the desired concentration for a specified time (e.g., 1-3 hours). Include a vehicle control (e.g., DMSO).

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble eIF4A3 in each sample by Western blotting using an anti-eIF4A3 antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves for both the treated and control samples. A shift in the melting curve indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This assay is used to assess the inhibitory effect of compounds on the NMD pathway in cells.[17][18]

Principle: A dual-luciferase reporter system is employed, where one luciferase gene (e.g., Renilla) contains a premature termination codon (PTC) making its mRNA a substrate for NMD, while the other luciferase (e.g., Firefly) serves as a normalization control. Inhibition of NMD leads to an increase in the expression of the PTC-containing reporter.

Materials:

-

HEK293T cells

-

Dual-luciferase reporter plasmid (with a PTC in one luciferase gene)

-

Transfection reagent

-

eIF4A3 inhibitor (e.g., eIF4A3-IN-1)

-

Dual-Glo® Luciferase Assay System (Promega)

-

Luminometer

Procedure:

-

Transfect HEK293T cells with the dual-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with the eIF4A3 inhibitor at various concentrations. Include a DMSO control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Calculate the ratio of Renilla to Firefly luciferase activity for each condition.

-

An increase in this ratio in the presence of the inhibitor indicates NMD inhibition.

Conclusion

eIF4A3 is a multifaceted protein with critical roles in RNA metabolism and cellular homeostasis. Its association with various cancers has established it as a compelling target for the development of novel therapeutics. Small molecule inhibitors, such as this compound, offer promising avenues for modulating the activity of eIF4A3 and impacting disease progression. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of eIF4A3 biology and accelerating the discovery of new therapeutic agents. Further investigation into the precise mechanisms of action of these inhibitors and their effects in various disease models will be crucial for their translation into clinical applications.

References

- 1. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 2. EIF4A3 - Wikipedia [en.wikipedia.org]

- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. eIF4A3, a novel component of the exon junction complex - ProQuest [proquest.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - ProQuest [proquest.com]

- 9. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR-Based Screen Links an Inhibitor of Nonsense-Mediated Decay to eIF4A3 Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. No-nonsense: insights into the functional interplay of nonsense-mediated mRNA decay factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

- 22. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]